4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c1-10(22)11-2-4-12(5-3-11)15(23)19-17-21-20-16(24-17)13-6-8-14(18)9-7-13/h2-9H,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXFVLUIFMZCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:
Formation of 4-chlorobenzohydrazide: This is achieved by reacting 4-chlorobenzoic acid with hydrazine hydrate under reflux conditions.
Cyclization to form 1,3,4-oxadiazole: The 4-chlorobenzohydrazide is then treated with acetic anhydride to induce cyclization, forming the 1,3,4-oxadiazole ring.
Acetylation: The resulting oxadiazole compound is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield 4-carboxy-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, while reduction may produce 4-ethyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial activity. In particular, compounds containing the oxadiazole moiety have shown efficacy against various bacterial and fungal strains. For instance, studies on related compounds have indicated comparable activity to established antibiotics such as penicillin and ciprofloxacin .
Anticancer Activity
The oxadiazole derivatives have been evaluated for their anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism for potential anticancer therapies . For example, compounds derived from the oxadiazole structure have been screened for cytotoxicity against glioblastoma cells, revealing promising results in inhibiting tumor growth .
Anti-Diabetic Effects
Recent investigations into oxadiazole compounds also highlight their anti-diabetic potential. Studies using model organisms like Drosophila melanogaster indicate that these compounds can effectively lower glucose levels, suggesting their utility in diabetes management .
Case Studies
Several studies have explored the applications of oxadiazole derivatives:
- Antimicrobial Screening : A study involving a series of synthesized oxadiazole derivatives showed that many compounds exhibited significant antibacterial and antifungal activities against standard strains .
- Cytotoxicity Assays : In vitro assays conducted on glioblastoma cell lines demonstrated that specific oxadiazole derivatives led to notable reductions in cell viability and induced apoptosis .
- In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to various biological targets, providing insights into their mechanisms of action and guiding further development .
Mechanism of Action
The mechanism of action of 4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity :
- The 4-chlorophenyl group on the oxadiazole ring is conserved in the target compound, MMV102872, and 5a, suggesting its critical role in binding to fungal or cellular targets .
- Electron-withdrawing groups (e.g., trifluoromethyl in MMV102872) enhance antifungal potency, as seen in its sub-micromolar activity against Sporothrix spp. .
- Sulfamoyl groups (LMM5, LMM11) confer moderate antifungal activity, likely due to enhanced solubility and enzyme inhibition (thioredoxin reductase) .
Role of Benzamide Substitutions :
- The acetyl group in the target compound may offer balanced lipophilicity and hydrogen-bonding capacity compared to the more polar sulfamoyl (LMM5/LMM11) or lipophilic trifluoromethyl (MMV102872).
- Methoxy groups (5a) reduce cytotoxicity but may limit antimicrobial efficacy .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Parameters (Hypothetical Data for Target Compound)
| Compound | Molecular Weight | log P (Calculated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Compliance |
|---|---|---|---|---|---|
| Target Compound | 398.8 g/mol | 3.2 | 1 | 6 | Yes (Ro5 compliant) |
| MMV102872 | 410.7 g/mol | 4.1 | 1 | 6 | Yes |
| LMM5 | 536.6 g/mol | 3.8 | 1 | 8 | Yes |
| LMM11 | 500.6 g/mol | 4.0 | 1 | 8 | Yes |
Key Observations:
- All analogs comply with Lipinski’s Rule of Five, suggesting favorable oral bioavailability .
Biological Activity
4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of 4-chlorobenzohydrazide : Reacting 4-chlorobenzoic acid with hydrazine hydrate under reflux conditions.
- Cyclization : Treating the hydrazide with acetic anhydride to form the oxadiazole ring.
- Acetylation : The resulting oxadiazole compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
This multi-step process results in the formation of the desired compound with distinct chemical properties attributed to its chlorophenyl group.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer potential by targeting various enzymes involved in cancer cell proliferation. Specific mechanisms include:
- Inhibition of telomerase : This enzyme is crucial for the immortality of cancer cells.
- Histone deacetylase (HDAC) inhibition : HDACs play a role in cancer progression by modifying chromatin structure and gene expression.
- Thymidylate synthase inhibition : Targeting this enzyme can disrupt DNA synthesis in rapidly dividing cancer cells .
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disrupting bacterial cell wall synthesis or function .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Urease : Involved in urea metabolism; inhibition can be beneficial in treating infections caused by urease-producing bacteria .
Case Studies and Research Findings
A comprehensive review highlighted various studies on oxadiazole derivatives demonstrating their biological activities:
- Antitumor Studies : A series of experiments showed that specific oxadiazole derivatives inhibited tumor growth in vitro and in vivo models. For instance, compounds were tested for their efficacy against different cancer cell lines, revealing IC50 values indicating potency .
- Antimicrobial Screening : Compounds were subjected to antimicrobial susceptibility tests against several bacterial strains. The results demonstrated varying degrees of effectiveness, with some derivatives showing significant inhibition zones compared to standard antibiotics .
- Molecular Docking Studies : In silico studies provided insights into the binding affinities of these compounds with target enzymes, suggesting strong interactions that could be exploited for drug development .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Strong (AChE & Urease) |
| 4-acetyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Moderate | High | Moderate |
| 4-acetyl-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide | High | Moderate | Strong |
Q & A
Q. Critical Conditions :
- Cyclization : Excess BrCN and anhydrous methanol improve oxadiazole ring formation .
- Coupling : Sodium hydride (NaH) in THF ensures efficient nucleophilic substitution .
- Yield Optimization : Reaction temperatures >80°C and inert atmospheres (N) reduce side reactions .
Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Basic Research Question
A multi-technique approach is essential:
- H/C NMR : Confirms acetyl (δ ~2.6 ppm, singlet) and oxadiazole (δ ~8.1–8.3 ppm, aromatic protons) moieties. Disappearance of -NH signals in the oxadiazole intermediate validates coupling .
- IR Spectroscopy : Peaks at 1680–1700 cm (C=O stretch) and 1230–1250 cm (C-O-C oxadiazole) confirm functional groups .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H] at m/z 385.08 (theoretical 385.07) confirms molecular weight .
- HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient) .
What biological activities have been reported for this compound, and what assay systems were used?
Basic Research Question
Key findings include:
Q. Assay Systems :
- Fungal susceptibility testing followed CLSI guidelines .
- Antioxidant activity measured via DPPH radical scavenging (IC = 15.14 μM) .
How do structural modifications to the oxadiazole ring or acetyl group impact bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
Q. Mechanistic Rationale :
- Electron-withdrawing groups (e.g., CF) enhance oxadiazole’s interaction with fungal cytochrome P450 enzymes .
- Steric hindrance from bulkier substituents reduces target binding affinity .
What crystallographic data are available, and how can SHELX programs resolve structural ambiguities?
Advanced Research Question
Crystal Data :
Q. SHELX Workflow :
Data Collection : Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
Structure Solution : SHELXD for phase problem resolution (direct methods) .
Refinement : SHELXL with anisotropic displacement parameters for non-H atoms .
How can researchers address contradictions in reported biological activities across species?
Advanced Research Question
Case Study : The compound shows potent anti-Sporothrix activity (MIC = 0.5 μM) but weak efficacy against Candida auris (88% growth inhibition at 20 μM) .
Resolution Strategies :
- Species-Specific Targets : Sporothrix lacks efflux pumps present in Candida .
- Assay Variability : Standardize inoculum size (1–5 × 10 CFU/mL) and incubation time (48–72 hrs) .
Does this compound comply with Lipinski’s Rule of Five for drug-likeness?
Advanced Research Question
Evaluation :
| Parameter | Value | Compliance |
|---|---|---|
| Molecular Weight | 385.07 g/mol | Yes (<500) |
| logP | 3.2 (calc.) | Yes (<5) |
| H-Bond Donors | 1 | Yes (≤5) |
| H-Bond Acceptors | 5 | Yes (≤10) |
Q. Caveats :
What biochemical pathways and molecular targets are implicated in its mechanism of action?
Advanced Research Question
Proposed Targets :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
